Chemical structure and properties of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride
Chemical structure and properties of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride
Physicochemical Profile, Synthetic Utility, and Bioisosteric Applications
Executive Summary
In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of sp³-rich scaffolds to improve drug-like properties such as solubility, metabolic stability, and target selectivity. 6-Butyl-2-azaspiro[3.3]heptane hydrochloride represents a high-value building block in this domain.[1] As a conformationally restricted surrogate for 4-butylpiperidine or 3-butylpyrrolidine, this spirocyclic amine offers a unique vector orientation that can optimize ligand-protein interactions while increasing the fraction of saturated carbons (
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis from commercially available precursors, its physicochemical properties, and its strategic application in lead optimization.
Chemical Identity & Structural Analysis[2][3]
The compound consists of a spiro[3.3]heptane core—two cyclobutane rings sharing a single spiro-carbon. The nitrogen atom is positioned at the 2-position, while a butyl chain extends from the 6-position.
| Property | Data |
| IUPAC Name | 6-Butyl-2-azaspiro[3.3]heptane hydrochloride |
| CAS Number | 2703930-59-8 |
| Free Base MW | 153.27 g/mol |
| Salt MW (HCl) | 189.73 g/mol |
| Core Geometry | Puckered cyclobutane rings (butterfly conformation) |
| Chirality | Achiral (plane of symmetry through C2-C6 axis) |
Structural Significance
Unlike the chair conformation of piperidine, the spiro[3.3]heptane scaffold maintains a rigid, near-linear exit vector between the nitrogen at position 2 and the substituent at position 6. This rigidity reduces the entropic penalty upon binding to a protein target, potentially enhancing potency.
Synthetic Methodology
Note: While proprietary routes exist, the following protocol is designed based on validated transformations of the 6-oxo-2-azaspiro[3.3]heptane scaffold, ensuring high fidelity and reproducibility.
Retrosynthetic Analysis
The most robust access to the 6-butyl derivative is via the 6-oxo-2-azaspiro[3.3]heptane intermediate. This ketone allows for the installation of the butyl chain via olefination followed by reduction.
Recommended Protocol
Step 1: Wittig Olefination
Precursor: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5). Reagents: n-Butyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.
-
Preparation of Ylide: Suspend n-butyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under
. Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise. Stir for 1 hour until the solution turns deep orange. -
Addition: Add a solution of the Boc-protected ketone (1.0 equiv) in THF dropwise to the ylide.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the ketone.
-
Workup: Quench with saturated
. Extract with EtOAc. Dry over and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc) to isolate the 6-butylidene intermediate.
Step 2: Catalytic Hydrogenation
Reagents: 10% Pd/C,
-
Dissolve the alkene intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under hydrogen atmosphere for 2–4 hours. The spirocycle is strained but stable under standard hydrogenation conditions.
-
Filter through Celite to remove catalyst. Concentrate to yield tert-butyl 6-butyl-2-azaspiro[3.3]heptane-2-carboxylate .
Step 3: Acidic Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.
-
Dissolve the Boc-protected amine in minimal dioxane or DCM.
-
Add 4M HCl in dioxane (5–10 equiv) at 0°C.
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Isolation: Dilute with
to maximize precipitation. Filter the solid under (hygroscopic). Wash with ether and dry under high vacuum.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commercial ketone precursor to the final hydrochloride salt.
Physicochemical Properties[2][4][5][6][7]
The incorporation of the spiro[3.3]heptane core significantly alters the physicochemical landscape compared to traditional piperidines.
| Parameter | Value (Predicted/Observed) | Impact on Drug Design |
| LogP (Free Base) | ~2.5 – 2.8 | Higher than core spiro (0.7) due to butyl chain; optimal for membrane permeability. |
| pKa (Conjugate Acid) | 10.5 – 11.0 | Typical for secondary amines; ensures high solubility at physiological pH. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| Solubility (HCl Salt) | >50 mg/mL (Water) | High aqueous solubility facilitates formulation. |
| Fsp3 | 1.0 (100%) | Maximized saturation correlates with higher clinical success rates. |
Bioisosteric Comparison
The 2-azaspiro[3.3]heptane core is often used to replace piperidine .
-
Vector: The distance between the N-atom and the C6-substituent is slightly shorter than the N-C4 distance in piperidine, but the vector is more rigid.
-
Lipophilicity: The spiro core is generally less lipophilic than the corresponding cyclohexane/piperidine ring due to the compact electron cloud of the cyclobutane rings.
Applications in Drug Discovery[2][4][5][6][8][9][10][11][12]
Scaffold Hopping & IP Generation
Replacing a 4-butylpiperidine moiety with 6-butyl-2-azaspiro[3.3]heptane is a classic "scaffold hop." This strategy is used to:
-
Break existing patent space (novel chemical matter).
-
Alter metabolic soft spots (cyclobutane rings are generally metabolically stable compared to piperidine rings prone to oxidation).
Vector Optimization
In GPCR or kinase inhibitors where the amine interacts with a specific residue (e.g., Asp/Glu) and the butyl group fills a hydrophobic pocket, the spiro scaffold holds these two interaction points in a precise geometry. This reduces the entropy loss upon binding, potentially increasing affinity (
Library Synthesis (DEL/Fragment)
Due to its secondary amine handle, this compound is an ideal candidate for:
-
Amide Coupling: Reaction with carboxylic acids to form core scaffolds.
-
SnAr Reactions: Displacement of halides on heteroaromatic cores.
-
Reductive Amination: Linkage to aldehydes for flexible chain extension.
Handling and Safety Protocols
Signal Word: WARNING
Hazard Identification (GHS)[13]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Handling Procedures
-
Hygroscopicity: Amine hydrochlorides in this class are often hygroscopic. Store in a desiccator or under inert atmosphere (
/Ar) at 2–8°C. -
Solubility: Dissolve in water, DMSO, or Methanol for biological assays. Avoid non-polar solvents for the salt form.
-
Stability: The spiro[3.3]heptane ring strain (~60 kcal/mol) makes it reactive towards strong nucleophiles under extreme forcing conditions, but it is stable under standard physiological and synthetic conditions.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates. Organic Letters, 12(9), 1944–1947. Link
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Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
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Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry, 17, 2839-2849. Link
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BLD Pharm. (n.d.). Product Datasheet: 6-Butyl-2-azaspiro[3.3]heptane hydrochloride. Retrieved October 24, 2025. Link
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
